1-(Trimethylsilyl)-2-methoxy-5-methylbenzene
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Overview
Description
1-(Trimethylsilyl)-2-methoxy-5-methylbenzene is an organic compound characterized by the presence of a trimethylsilyl group attached to a benzene ring, which also contains methoxy and methyl substituents. This compound is notable for its unique structural features and its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene typically involves the introduction of a trimethylsilyl group to a benzene derivative. One common method is the reaction of 2-methoxy-5-methylbenzene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the trimethylsilyl group, yielding 2-methoxy-5-methylbenzene.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst can be employed.
Substitution: Nucleophiles like fluoride ions (from tetrabutylammonium fluoride) can facilitate the removal of the trimethylsilyl group.
Major Products: The major products formed from these reactions include 2-methoxy-5-methylbenzene, aldehydes, acids, and various substituted benzene derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Trimethylsilyl)-2-methoxy-5-methylbenzene has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic substrates.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism by which 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene exerts its effects is primarily through its ability to act as a protecting group. The trimethylsilyl group can temporarily shield reactive sites on a molecule, allowing for selective reactions to occur at other positions. This selective protection and deprotection mechanism is crucial in multi-step organic syntheses .
Comparison with Similar Compounds
1-(Trimethylsilyl)-1-propyne: Used in similar protecting group strategies and in the synthesis of complex organic molecules.
Trimethylsilyl chloride: A common reagent for introducing trimethylsilyl groups into organic molecules.
1-(Trimethylsilyl)imidazole: Utilized for selective silylation of hydroxyl groups and carboxylic acids.
Uniqueness: 1-(Trimethylsilyl)-2-methoxy-5-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic organic chemistry for the development of new materials and pharmaceuticals .
Properties
IUPAC Name |
(2-methoxy-5-methylphenyl)-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18OSi/c1-9-6-7-10(12-2)11(8-9)13(3,4)5/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYAHLBMFVWRDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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